1-(3-Iodobenzoyl)-3-methoxyazetidine
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Overview
Description
1-(3-Iodobenzoyl)-3-methoxyazetidine is an organic compound that features a unique structure combining an iodobenzoyl group and a methoxyazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodobenzoyl)-3-methoxyazetidine typically involves the reaction of 3-iodobenzoyl chloride with 3-methoxyazetidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodobenzoyl)-3-methoxyazetidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
1-(3-Iodobenzoyl)-3-methoxyazetidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 1-(3-Iodobenzoyl)-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodobenzoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity . The methoxyazetidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzoyl Chloride: This compound is a precursor in the synthesis of 1-(3-Iodobenzoyl)-3-methoxyazetidine and shares the iodobenzoyl group.
3-Iodobenzyl Alcohol: Another related compound that features the iodobenzyl group but lacks the azetidine ring.
Uniqueness
This compound is unique due to the combination of the iodobenzoyl group and the methoxyazetidine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3-iodophenyl)-(3-methoxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c1-15-10-6-13(7-10)11(14)8-3-2-4-9(12)5-8/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOSWPMRQZAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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